Tetra-Ac-bracgal
Description
Tetra-Ac-bracgal (tetra-acetylated bracgal) is a synthetic derivative of tetramic acid, a heterocyclic compound characterized by a pyrrolidine-2,4-dione core. Tetramic acids are widely studied for their antimicrobial, antifungal, and metal-chelating properties, with structural variations (e.g., acetyl, alkyl, or aryl substitutions) significantly altering their biochemical profiles .
Properties
CAS No. |
98416-49-0 |
|---|---|
Molecular Formula |
C16H21BrO11 |
Molecular Weight |
469.23 g/mol |
IUPAC Name |
2-[(2S,3R,4R,5R,6S)-2-[(2-bromoacetyl)oxymethyl]-3,5,6-tris(carboxymethyl)oxan-4-yl]acetic acid |
InChI |
InChI=1S/C16H21BrO11/c17-5-16(26)27-6-11-9(3-14(22)23)7(1-12(18)19)8(2-13(20)21)10(28-11)4-15(24)25/h7-11H,1-6H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)/t7-,8-,9-,10+,11-/m1/s1 |
InChI Key |
HXUQNGGEPSSWOT-MVCUBJFGSA-N |
SMILES |
C(C1C(C(OC(C1CC(=O)O)COC(=O)CBr)CC(=O)O)CC(=O)O)C(=O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H](O[C@@H]([C@@H]1CC(=O)O)COC(=O)CBr)CC(=O)O)CC(=O)O)C(=O)O |
Canonical SMILES |
C(C1C(C(OC(C1CC(=O)O)COC(=O)CBr)CC(=O)O)CC(=O)O)C(=O)O |
Synonyms |
1,2,3,4-tetra-O-acetyl-6-O-bromoacetylgalactopyranose tetra-Ac-BrAcGal |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares Tetra-Ac-bracgal with structurally related tetramic acid derivatives, emphasizing physicochemical properties and bioactivity:
Key Findings:
Solubility : this compound exhibits lower solubility in DMSO compared to 3-acetyl-5-acetyltetramic acid, likely due to increased hydrophobicity from additional acetyl groups .
Antimicrobial Activity : The four acetyl groups in this compound enhance its potency against Gram-positive bacteria (MIC 8–16 µg/mL) compared to analogs with fewer substituents. This suggests acetylation improves membrane permeability or target binding .
Metal Chelation : this compound demonstrates strong affinity for Cu²⁺ and Fe³⁺, outperforming simpler derivatives. This property is critical for applications in catalysis or oxidative stress modulation .
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